

Reducing the corrosiveness of disodium octaborate tetrahydrate formulations

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Compound of Interest

Compound Name: Disodium octaborate tetrahydrate

Cat. No.: B1141745

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Technical Support Center: Disodium Octaborate Tetrahydrate Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Disodium Octaborate Tetrahydrate** (DOT) formulations. The focus is on understanding and mitigating the corrosive effects of these solutions on common laboratory metals.

Frequently Asked Questions (FAQs)

Q1: Is **Disodium Octaborate Tetrahydrate** (DOT) corrosive to metals?

A1: Yes, aqueous solutions of **Disodium Octaborate Tetrahydrate** can be corrosive to certain metals, particularly carbon steel and some aluminum alloys.^[1] The corrosiveness is influenced by the concentration of the DOT solution, the specific metal alloy, temperature, and the presence of other chemical species. While borates are also used as corrosion inhibitors, DOT solutions on their own, being a weak acid salt, can lead to metal degradation over time.^[2]

Q2: What is the typical pH of a DOT solution and how does it affect corrosivity?

A2: The pH of a DOT solution is typically in the neutral to mildly alkaline range. For example, a 3% solution has a pH of approximately 8.3, while a 10% solution has a pH of about 7.6.^[3]

Generally, this pH range is less corrosive to steel than acidic conditions. However, for amphoteric metals like aluminum, both high and low pH values can increase the corrosion rate.

Q3: Can I use standard stainless steel equipment with DOT solutions?

A3: For short-term experiments at room temperature, stainless steel alloys like 316L generally exhibit good resistance to corrosion from DOT solutions. However, for long-term storage, high-temperature applications, or when working with concentrated DOT solutions, it is advisable to conduct compatibility testing. Pitting corrosion can still be a concern, especially in the presence of chloride ions.

Q4: How can I reduce the corrosiveness of my DOT formulation?

A4: The corrosiveness of DOT formulations can be significantly reduced by adding corrosion inhibitors. Borates often exhibit synergistic effects with other inhibitors.^{[2][4]} Commonly used and compatible inhibitors include:

- Sodium Silicate: Forms a protective silicate layer on the metal surface. A combination of 0.50% sodium tetraborate and 0.10% sodium silicate has shown to be effective in protecting steel.^{[4][5]}
- Sodium Nitrite: A potent anodic inhibitor for ferrous metals.
- Alkanolamines: Organic compounds that can act as pH buffers and form protective films.
- Phosphates: Can form a passive layer on the metal surface.

The choice and concentration of the inhibitor will depend on the specific metal being used and the experimental conditions.

Troubleshooting Guide

Problem 1: I am observing a white, powdery residue on my metal equipment after exposure to a DOT solution.

- Possible Cause: This is likely due to the DOT solution drying on the surface, leaving behind crystallized DOT. It could also be a combination of DOT and corrosion products (e.g., aluminum oxide).

- Solution:
 - Thoroughly rinse all equipment with deionized water immediately after use to remove any residual DOT solution.
 - If the residue persists, gentle cleaning with a soft brush and a mild detergent may be necessary.
 - To prevent recurrence, ensure equipment is completely dry before storage.

Problem 2: My carbon steel components are showing signs of rust (red/brown discoloration) after contact with a DOT solution.

- Possible Cause: This is indicative of active corrosion of the carbon steel. The mildly alkaline nature of the DOT solution is not sufficient to completely passivate the steel surface.
- Solution:
 - Incorporate a corrosion inhibitor suitable for ferrous metals into your DOT formulation. A combination of sodium nitrite and borax is a traditional choice for protecting steel.[\[2\]](#)
 - Consider using a higher-grade alloy, such as stainless steel, if the experimental conditions allow.
 - If possible, de-aerate your DOT solution to reduce the amount of dissolved oxygen, which is a key component in the corrosion process.

Problem 3: My aluminum alloy parts are becoming dull and showing pitting after immersion in a DOT solution.

- Possible Cause: Aluminum is susceptible to pitting corrosion, especially in the presence of certain ions (like chlorides) and in neutral to alkaline solutions. The borate solution can break down the passive oxide layer on the aluminum surface at localized points, leading to pitting.
- Solution:
 - Add a corrosion inhibitor specifically designed for aluminum. Silicates and certain organic inhibitors can be effective.

- Ensure your water source for making the DOT solution has a low chloride content.
- Avoid creating stagnant areas where the corrosive solution can pool on the aluminum surface.^[6]

Problem 4: I've added a corrosion inhibitor, but I'm still seeing some discoloration on my metal components.

- Possible Cause:
 - The concentration of the inhibitor may be too low for the given conditions (temperature, DOT concentration).
 - The inhibitor may not be effective for all metals in your system.
 - The discoloration may be a stable, non-destructive passive film formed by the inhibitor itself.
- Solution:
 - Increase the concentration of the corrosion inhibitor in increments, and monitor the effect.
 - Consult literature to ensure the chosen inhibitor is effective for the specific metal alloy you are using.
 - Perform a weight-loss corrosion test (see Experimental Protocols section) to determine if the discoloration is associated with significant metal loss. If there is no significant weight loss, the film may be protective.

Corrosion Data

The following table summarizes corrosion rate data for various metals in contact with wood treated with **Disodium Octaborate Tetrahydrate**. While this data is for treated wood and not a liquid formulation, it provides a useful indication of the relative corrosion rates of different metals when exposed to DOT. The corrosion rate is expressed in mils per year (mpy).

Material	Corrosion Rate (mpy)	Corrosion Resistance Rating
SAE 1018 Steel	14.0	Good
CDA 230 85-15 Red Brass	0.31	Outstanding
AA 2024-T3 Aluminum	1.77	Excellent
G-90 Galvanized SAE 1018 Steel	3.63	Excellent

Data adapted from testing according to AWWPA Test Procedure E 12-08.

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Test for DOT Formulations

This protocol describes a simple immersion test to determine the corrosion rate of a metal in a specific DOT formulation.

1. Materials and Equipment:

- Metal coupons of the desired alloy (e.g., carbon steel, aluminum, stainless steel) with known surface area.
- Your **Disodium Octaborate Tetrahydrate** formulation (with and without inhibitors to be tested).
- Glass beakers or containers.
- Analytical balance (readable to 0.1 mg).
- Drying oven.
- Nylon cord or glass hooks for suspending coupons.
- Desiccator.

- Acetone and deionized water for cleaning.
- Corrosion product removal solution (specific to the metal being tested, e.g., inhibited hydrochloric acid for steel).

2. Procedure:

- Coupon Preparation:
 - Clean the metal coupons with acetone to remove any grease or oil.
 - Rinse with deionized water.
 - Dry the coupons in an oven at 105°C for 1 hour.
 - Allow to cool to room temperature in a desiccator.
 - Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_{initial}).
- Immersion:
 - Place the DOT formulation into the glass beakers.
 - Suspend each coupon in the solution using a nylon cord or glass hook, ensuring it is fully immersed and not in contact with the beaker walls or bottom.
 - Cover the beakers to prevent evaporation.
 - Maintain the beakers at the desired experimental temperature for a set duration (e.g., 24, 48, 72 hours).
- Post-Immersion Cleaning:
 - After the immersion period, carefully remove the coupons from the solution.
 - Rinse with deionized water.
 - Chemically clean the coupons to remove corrosion products using an appropriate standard procedure (e.g., ASTM G1). This step is crucial for accurate results.

- Rinse thoroughly with deionized water, followed by an acetone rinse to aid drying.
- Final Weighing:
 - Dry the cleaned coupons in an oven at 105°C for 1 hour.
 - Cool to room temperature in a desiccator.
 - Weigh each coupon to the nearest 0.1 mg and record this as the final weight (W_{final}).

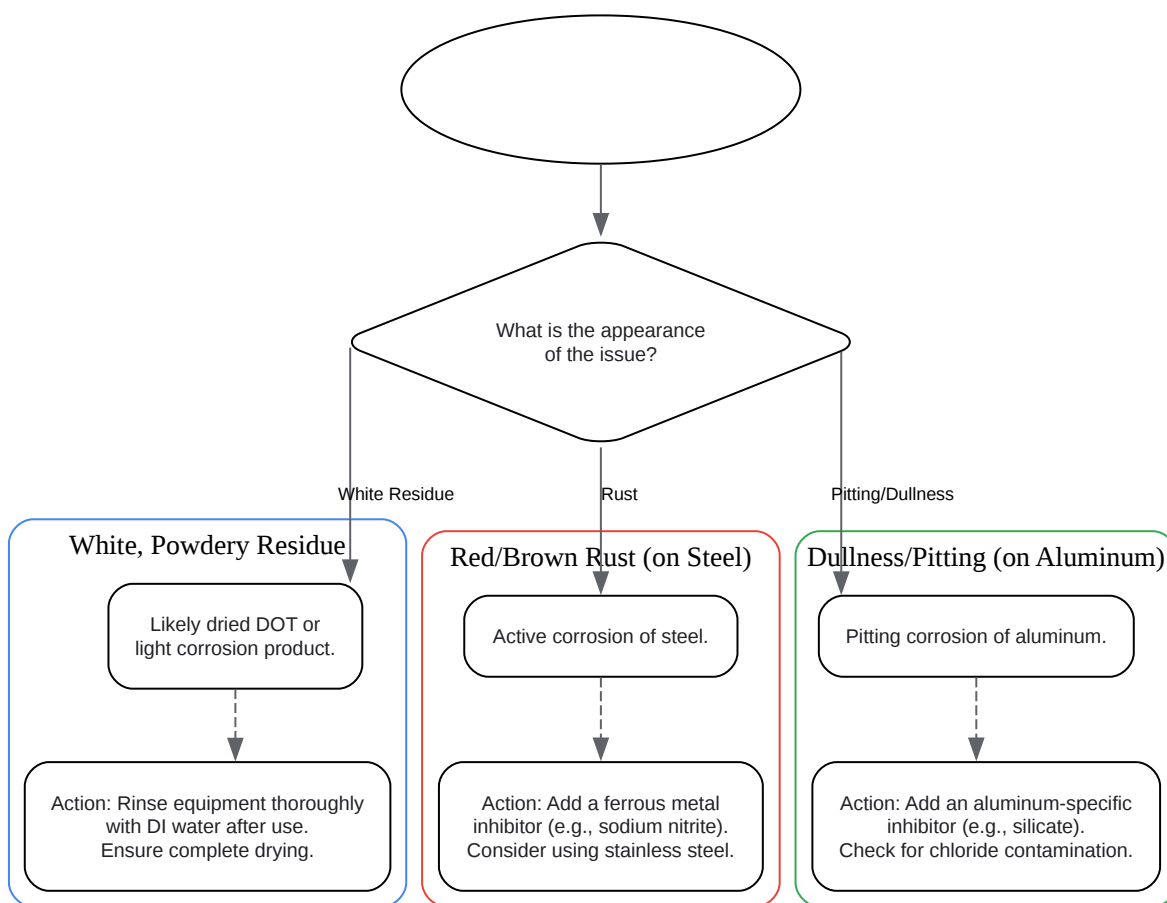
3. Calculation of Corrosion Rate: The corrosion rate in mils per year (mpy) can be calculated using the following formula:

$$\text{Corrosion Rate (mpy)} = (K * \Delta W) / (A * T * D)$$

Where:

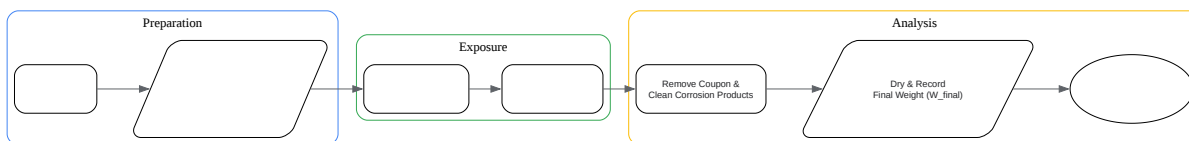
- K = a constant (3.45×10^6 for mpy)
- ΔW = Weight loss in grams ($W_{\text{initial}} - W_{\text{final}}$)
- A = Surface area of the coupon in cm^2
- T = Immersion time in hours
- D = Density of the metal in g/cm^3

Visual Guides



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Caption: A troubleshooting flowchart for identifying and addressing common corrosion issues.



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Caption: Workflow for the weight-loss corrosion testing protocol.

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